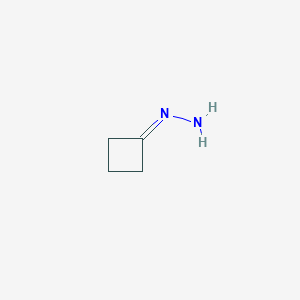

Cyclobutylidenehydrazine

Description

Cyclobutylidenehydrazine is a cyclobutane-containing hydrazine derivative characterized by a four-membered cyclobutane ring fused with a hydrazine moiety. The cyclobutane ring introduces significant steric strain due to its small size, which influences its chemical stability and interactions compared to larger cycloalkyl counterparts .

This compound’s synthesis likely involves condensation reactions between cyclobutanone derivatives and hydrazine, analogous to methods used for cyclohexanone-phenylhydrazine adducts (e.g., PEG-400-mediated reactions at 110–120°C) .

Properties

CAS No. |

90255-41-7 |

|---|---|

Molecular Formula |

C4H8N2 |

Molecular Weight |

84.12 g/mol |

IUPAC Name |

cyclobutylidenehydrazine |

InChI |

InChI=1S/C4H8N2/c5-6-4-2-1-3-4/h1-3,5H2 |

InChI Key |

GOXYFBXOCNAECF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NN)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylidenehydrazine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

- Cyclobutanone is dissolved in an appropriate solvent such as ethanol.

- Hydrazine hydrate is added to the solution.

- The mixture is heated under reflux conditions for several hours.

- The product is then isolated through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutylidenehydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclobutanone and nitrogen gas.

Reduction: Reduction reactions can convert this compound to cyclobutylamine.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

Oxidation: Cyclobutanone and nitrogen gas.

Reduction: Cyclobutylamine.

Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Cyclobutylidenehydrazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

Cyclobutylidenehydrazine can be compared with other similar compounds such as cyclopropylidenehydrazine and cyclopentylidenehydrazine. While all these compounds share a similar hydrazine moiety, their ring structures differ, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its four-membered ring, which imparts distinct steric and electronic properties.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Cyclobutylidenehydrazine with similar cycloalkyl hydrazine derivatives:

Key Observations :

- Solubility : Hydrochloride salts (e.g., Cyclobutylhydrazine dihydrochloride) enhance aqueous solubility, critical for pharmaceutical formulations .

- Crystal Packing : Cyclopentylidenehydrazine-carboxamide forms hydrogen-bonded sheets (N–H⋯O/N interactions), a feature likely shared with cyclobutyl analogs but modulated by ring geometry .

Pharmacological and Chemical Reactivity

- Cyclopropylhydrazine hydrochloride (70% structural similarity) is studied for CNS applications, indicating possible neuropharmacological utility .

- Reactivity : this compound’s strained ring may enhance electrophilicity, facilitating nucleophilic additions or cycloadditions. In contrast, cyclohexyl analogs exhibit slower kinetics due to lower ring strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.